Boc-D-Arg(NO2)-OH

概要

説明

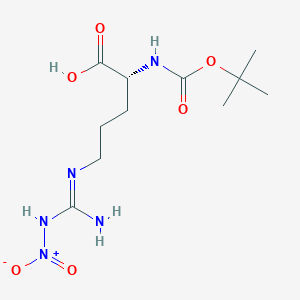

Boc-D-Arg(NO2)-OH: is a derivative of the amino acid D-arginine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the guanidino group is modified with a nitro (NO2) group. This compound is commonly used in peptide synthesis due to its stability and ability to protect the reactive groups during the synthesis process.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Arg(NO2)-OH typically involves the protection of the amino group of D-arginine with a tert-butoxycarbonyl group. The nitro group is introduced to the guanidino group through nitration reactions. The general steps include:

Protection of the amino group: D-arginine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-D-Arginine.

Nitration of the guanidino group: The protected D-arginine is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of sulfuric acid and nitric acid to introduce the nitro group, forming this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale protection reactions: Using industrial reactors to protect the amino group of D-arginine with Boc2O.

Controlled nitration: Employing controlled nitration conditions to ensure the selective introduction of the nitro group without over-nitration or degradation of the compound.

化学反応の分析

Deprotection Reactions

The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or acetonitrile (ACN) . This step is essential for exposing the amino group during peptide assembly.

Key Observations:

- Complete deprotection occurs within 30–60 minutes at room temperature .

- The NO₂ group remains stable under these conditions, avoiding premature side reactions .

Reduction Reactions

The NO₂ group can be selectively reduced to an amino (-NH₂) group using catalytic hydrogenation (H₂/Pd) or metal hydrides like sodium borohydride (NaBH₄) .

Mechanism:

Applications:

- Enables functionalization of the guanidino group for biological studies .

- Facilitates synthesis of arginine derivatives for drug discovery .

Substitution Reactions

The NO₂ group participates in nucleophilic substitution, allowing incorporation of diverse functional groups. For example:

- Reaction with amines or thiols replaces NO₂ with -NH-R or -S-R groups.

Example Reaction:

Stability and Reactivity

Boc-D-Arg(NO₂)-OH exhibits exceptional stability in common solvents used in solid-phase peptide synthesis (SPPS):

| Solvent | Stability (30 days) |

|---|---|

| DMF | 100% |

| NBP | 100% |

This contrasts with other arginine derivatives like Fmoc-Arg(Boc)₂-OH, which degrade to 51.2% in DMF over the same period .

Comparative Analysis of Arginine Derivatives

| Derivative | Stability (30 days) | Coupling Efficiency | Side Reaction Tendency |

|---|---|---|---|

| Boc-Arg(NO₂)-OH | 100% (DMF/NBP) | >99% | Low |

| Fmoc-Arg(Boc)₂-OH | 51.2% (DMF) | 28% | High (60% δ-lactam) |

| Fmoc-Arg(Pbf)-OH | 100% (DMF/NBP) | >99% | Moderate (12% δ-lactam) |

科学的研究の応用

Role in Peptide Synthesis

Protecting Group Functionality

Boc-D-Arg(NO2)-OH is primarily utilized as a protecting group for the side chain of arginine during solid-phase peptide synthesis (SPPS). The nitro group provides stability and prevents unwanted side reactions, such as δ-lactam formation, which can occur with other protecting groups like Pbf and bis-Boc .

Stability Studies

Research indicates that this compound exhibits high stability in common solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP). In a comparative study, solutions of this compound maintained their integrity over extended periods, demonstrating no degradation even after 10 days . This stability is crucial for industrial applications where peptides are synthesized in bulk.

Removal Conditions

The removal of the nitro protecting group can be achieved efficiently using SnCl2 under mild acidic conditions, allowing for the simultaneous retention of the peptide on the resin . Additionally, sonochemistry has been shown to facilitate the removal process, enhancing efficiency in peptide synthesis workflows.

Medicinal Chemistry Applications

Nitric Oxide Donor Properties

this compound can be converted into nitric oxide (NO) upon reduction. This property is particularly valuable in pharmacological studies where NO plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The release of NO from this compound can be harnessed in therapeutic contexts, such as cardiovascular diseases and neurodegenerative disorders .

Case Studies in Drug Development

Several studies have utilized this compound as a precursor for developing NO-releasing drugs. For instance, compounds derived from this amino acid derivative have been investigated for their potential to enhance wound healing and reduce inflammation by modulating NO levels at the site of injury .

Comparative Analysis with Other Protecting Groups

To understand the advantages of this compound over other protecting groups used for arginine, a comparative analysis is presented below:

| Protecting Group | Stability (DMF/NBP) | Tendency to Form δ-Lactam | Ease of Removal |

|---|---|---|---|

| This compound | High | Low | Moderate |

| Pbf | Moderate | High | Complicated |

| Bis-Boc | Low | Very High | Complicated |

This table illustrates that this compound not only maintains stability but also significantly reduces the likelihood of problematic side reactions compared to its counterparts.

作用機序

Boc-D-Arg(NO2)-OH exerts its effects primarily through its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group of D-arginine, preventing unwanted reactions during peptide assembly. The nitro group can be selectively modified to introduce additional functional groups or to study the effects of nitro modifications on peptide function.

Molecular Targets and Pathways: The primary molecular target of this compound is the peptide synthesis machinery. It interacts with enzymes and reagents involved in peptide bond formation, allowing for the controlled incorporation of D-arginine into peptide sequences.

類似化合物との比較

Boc-D-Arginine: Similar to Boc-D-Arg(NO2)-OH but without the nitro group.

Boc-L-Arginine: The L-isomer of Boc-D-Arginine, used in peptide synthesis.

Boc-D-Arg(Tos): A derivative with a tosyl group instead of a nitro group.

Uniqueness: this compound is unique due to the presence of the nitro group, which allows for selective modifications and studies of nitro group effects on peptide function. This makes it a valuable tool in peptide synthesis and research applications.

生物活性

Boc-D-Arg(NO2)-OH, also known as Fmoc-D-arginine nitro, is a derivative of the amino acid arginine that has garnered attention in peptide synthesis and biological applications. This compound features a nitro group as a protecting group for the side chain of arginine, which plays a crucial role in its stability and reactivity during chemical processes.

This compound has the following chemical properties:

- Molecular Formula : C11H21N5O6

- Molecular Weight : 305.31 g/mol

- CAS Number : 75141

This compound is typically used in solid-phase peptide synthesis (SPPS) due to its favorable stability and coupling efficiency compared to other protecting groups.

Stability and Reactivity

Research has demonstrated that this compound exhibits significant stability in various solvents, which is critical for its application in peptide synthesis. A study comparing different arginine derivatives found that Fmoc-Arg(NO2)-OH remained stable over extended periods (up to 30 days) in both dimethylformamide (DMF) and N-butylpyrrolidone (NBP), while other derivatives showed considerable degradation over time .

Table 1: Stability of Arg Derivatives in DMF and NBP

| Time (Days) | Fmoc-Arg(Boc)2-OH (DMF) | Fmoc-Arg(Boc)2-OH (NBP) | Fmoc-Arg(NO2)-OH | Fmoc-Arg(Pbf)-OH |

|---|---|---|---|---|

| 0 | 100% | 100% | 100% | 100% |

| 1 | 98.8% | 98.4% | 100% | 100% |

| 10 | 77.6% | 71.8% | 100% | 100% |

| 30 | 51.2% | 37.7% | 100% | 100% |

The data indicates that this compound maintains its integrity significantly longer than its counterparts, which is advantageous for synthesizing peptides without premature degradation.

Biological Activity

The biological activity of this compound primarily stems from its role in peptide synthesis. The nitro group not only serves as a protective moiety but also influences the coupling efficiency during SPPS. The compound has shown high coupling yields (>99%) when incorporated into peptides, demonstrating its effectiveness as a building block in synthetic biology .

Case Studies

- Peptide Synthesis : In one study, this compound was utilized to synthesize various peptides with high yields, showcasing its utility in generating complex structures necessary for biological functions . The efficiency of the nitro protecting group allowed for straightforward deprotection and incorporation into larger peptide chains.

- Mechanosynthesis Applications : Another investigation highlighted the use of this compound in mechanosynthesis, where direct coupling of protected amino acids resulted in effective formation of peptides without undesired side reactions such as diketopiperazine formation . This underscores the compound's versatility and reliability in synthetic methodologies.

特性

IUPAC Name |

(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSSOVRIEPAIMP-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427410 | |

| Record name | Boc-D-Arg(NO2)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50913-12-7 | |

| Record name | Boc-D-Arg(NO2)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-D-Nitroarginine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q358K64GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。